

# CAS number and IUPAC name for 3-Methyl-3-penten-2-one

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## Compound of Interest

Compound Name: 3-Methyl-3-penten-2-one

Cat. No.: B7765926

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## Technical Guide: 3-Methyl-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

### Overview

This document provides a comprehensive technical overview of **3-Methyl-3-penten-2-one**, an unsaturated aliphatic ketone. While its primary industrial application lies in the synthesis of fragrance compounds, this guide details its chemical properties, synthesis protocols, and toxicological profile to serve as a valuable resource for chemical researchers and professionals in related fields. The compound is a key intermediate in the production of woody and floral scents, most notably Iso E Super®.[1][2]

IUPAC Name: 3-Methylpent-3-en-2-one[3][4] CAS Number: 565-62-8[3][4][5][6][7][8][9]

The molecule exists as (E) and (Z) stereoisomers, though commercial production often involves a mixture. It is typically synthesized via an acid-catalyzed aldol condensation of methyl ethyl ketone and acetaldehyde.[2][10][11]

### Chemical and Physical Properties

The following table summarizes the key quantitative data for **3-Methyl-3-penten-2-one**.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O	[3][5][6]
Molecular Weight	98.14 g/mol	[3][5][12]
Appearance	Colorless to pale yellow liquid	[7][9][12]
Density	0.875 - 0.883 g/cm <sup>3</sup> at 20 °C	[4][12][13][14]
Boiling Point	137 - 139 °C (at 760 mmHg)	[12][15]
Melting Point	-70 °C	[12][15]
Flash Point	34 °C (93 °F) (closed cup)	[4][12][15]
Solubility in Water	29.1 g/L at 20 °C	[7]
logP (o/w)	1.37	[5]

## Spectroscopic Data

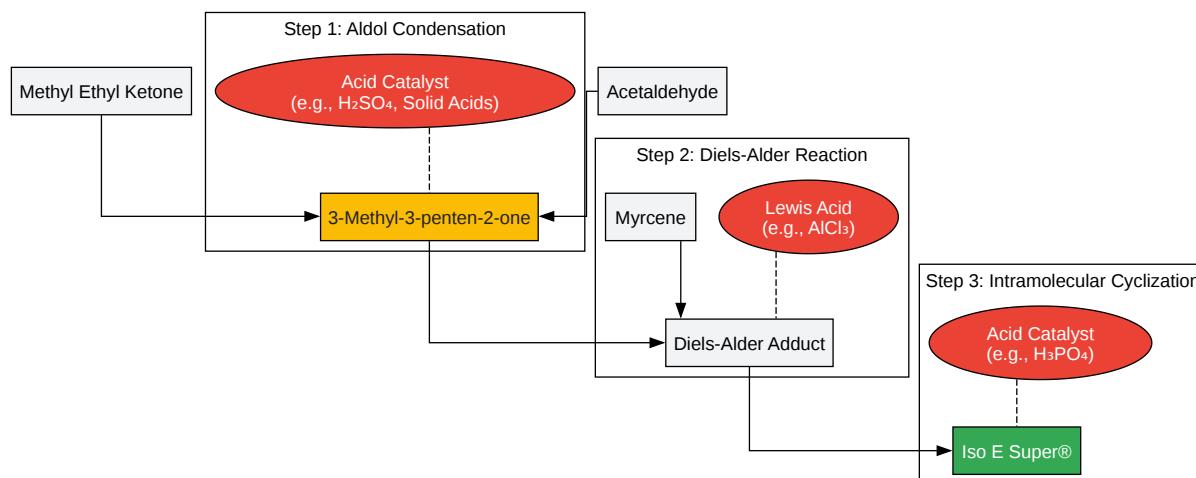
Spectrum Type	Key Peaks / Data	Source(s)
Mass Spectrometry (EI)	Molecular Ion [M] <sup>+</sup> : m/z 98. Other major fragments typically observed.	[10]
<sup>13</sup> C NMR	Data available for the (E)-isomer, showing characteristic peaks for carbonyl, vinyl, and alkyl carbons.	[3]
Infrared (IR)	Characteristic C=O and C=C stretching frequencies are expected.	[8]

## Synthesis and Industrial Applications

**3-Methyl-3-penten-2-one** is a crucial building block in the fragrance industry.[1] Its synthesis and subsequent reaction to form a popular fragrance ingredient are outlined below.

## Synthesis Pathway

The industrial production of **3-Methyl-3-penten-2-one** is achieved through a cross-alcohol condensation reaction.<sup>[4][9]</sup> This product then serves as a dienophile in a Diels-Alder reaction with myrcene, which is followed by an acid-catalyzed cyclization to yield the final fragrance compound, Iso E Super®.<sup>[3][6][8]</sup>



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**Caption:** Synthesis pathway of Iso E Super® from base chemicals.

## Experimental Protocols

### Synthesis of 3-Methyl-3-penten-2-one (Continuous Flow Method)

The following protocol is a representative example based on modern, "greener" synthesis approaches described in patent literature, utilizing a solid acid catalyst in a continuous reactor system for improved yield and reduced waste.[9]

#### Materials and Equipment:

- Methyl ethyl ketone (MEK)
- Acetaldehyde
- Solid acid catalyst (e.g., polymeric resin-supported, clay-supported)[4][9]
- Continuous Stirred-Tank Reactor (CSTR) or Microreactor
- Heating and pressure regulation system
- Feed pumps
- Product collection vessel
- Gas Chromatograph (GC) for analysis

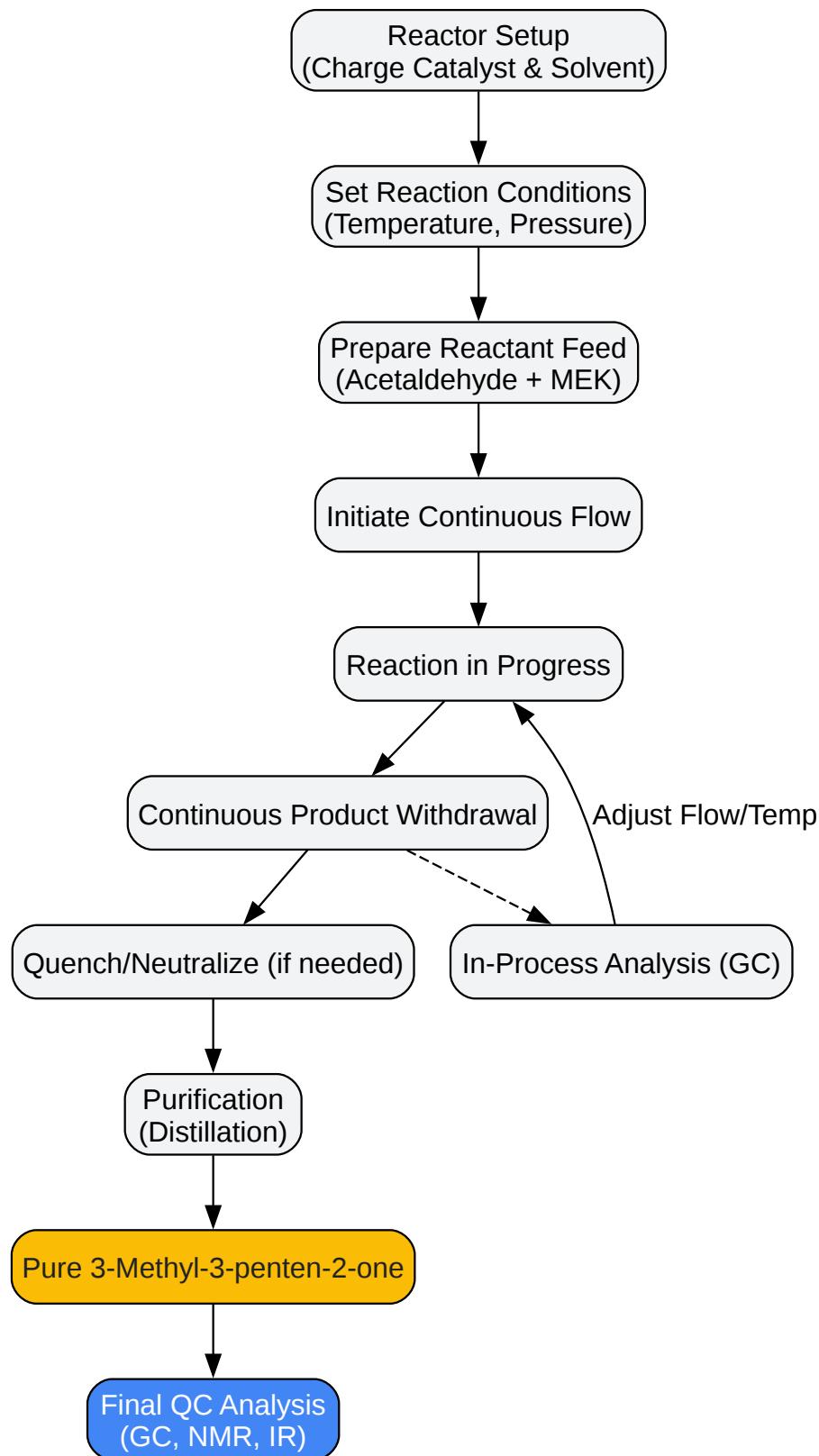
#### Procedure:

- Reactor Setup: Pack the reactor (if using a fixed-bed microreactor) or charge the CSTR with the solid acid catalyst. For a CSTR, pre-fill with MEK.[9]
- Set Conditions: Heat the reactor to the target temperature (e.g., 65-150 °C) and pressurize as needed (e.g., autogenous pressure).[9]
- Initiate Feed: Prepare a feed mixture of acetaldehyde and methyl ethyl ketone, typically in a molar ratio favoring the ketone (e.g., 1:3 to 1:6 acetaldehyde:MEK).[9]
- Continuous Reaction: Pump the reactant mixture into the reactor at a controlled flow rate to achieve the desired residence time (can range from 30 minutes in a microreactor to several hours in a CSTR).[9]
- Product Collection: Continuously withdraw the product mixture from the reactor outlet.

- Analysis: Analyze the output stream by Gas Chromatography (GC) to determine the conversion of reactants and the yield of **3-Methyl-3-penten-2-one**. Yields can reach over 80% based on the limiting reactant (acetaldehyde).<sup>[9]</sup>
- Purification: The product can be purified from unreacted starting materials and byproducts via distillation.

## Experimental Workflow Diagram

The logical flow from reaction setup to final product analysis is depicted below.

[Click to download full resolution via product page](#)**Caption:** General workflow for synthesis and analysis.

# Biological and Toxicological Profile

## Relevance to Drug Development

Currently, there is a lack of significant research on **3-Methyl-3-penten-2-one** as a therapeutic agent or its direct involvement in specific biological signaling pathways. Its primary relevance to the pharmaceutical and drug development sector is as a potential impurity or metabolite of other compounds, or as a chemical intermediate. The compound has been reported to occur naturally in some plants, such as *Terminalia chebula* and *Cornus officinalis*.<sup>[7]</sup>

## Toxicology Summary

The compound is classified as a hazardous substance. Professionals handling this chemical should adhere to strict safety protocols.

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.<sup>[8][16]</sup>
- Irritation: Causes skin irritation and serious eye irritation.<sup>[6][16]</sup> It may also cause respiratory tract irritation, with symptoms including coughing and breathing difficulty.<sup>[6]</sup>
- Flammability: It is a flammable liquid and vapor, with a flash point of 34 °C.<sup>[8][16]</sup>
- Chronic Toxicity: To date, there is no evidence of carcinogenic, mutagenic, or reproductive effects.<sup>[6]</sup> The long-term toxicological properties are not fully known.<sup>[6]</sup>

Due to its hazardous nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection in case of inadequate ventilation, should be used at all times.<sup>[8]</sup> Work should be conducted in a well-ventilated area or a chemical fume hood.<sup>[6]</sup>

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